

An In-depth Technical Guide to the Physical Properties of 4-Bromobenzaldehyde

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Compound of Interest

Compound Name: 4BAB

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Introduction

4-Bromobenzaldehyde, a halogenated aromatic aldehyde, serves as a crucial intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals.^[1] Its unique molecular structure, featuring a reactive aldehyde group and a bromine-substituted benzene ring, makes it a versatile building block in various synthetic transformations. This technical guide provides a comprehensive overview of the core physical properties of 4-Bromobenzaldehyde, complete with detailed experimental protocols and visual representations of its synthetic utility.

Core Physical and Chemical Properties

4-Bromobenzaldehyde is a white to off-white crystalline solid at room temperature.^{[1][2][3]} It possesses a characteristic almond-like odor, typical of many benzaldehyde derivatives.^{[3][4]} The presence of the bromine atom and the aldehyde group significantly influences its physical and chemical characteristics.

Table 1: General and Physical Properties of 4-Bromobenzaldehyde

Property	Value	References
Molecular Formula	C ₇ H ₅ BrO	[1][2][3]
Molecular Weight	185.02 g/mol	[1][3][5]
Appearance	White to off-white crystalline solid/powder	[1][2][3]
Melting Point	55-58 °C	[1][5][6]
Boiling Point	255-258 °C (at 760 mmHg)	[4][7]
123-125 °C (at 31 hPa)	[5]	
66-68 °C (at 2 mmHg)	[1][8]	
Density	1.85 g/cm ³	[1][5]
Flash Point	108-109 °C (closed cup)	[5][6]
Water Solubility	Insoluble	[1][2]
Solubility in Organic Solvents	Soluble in chloroform, ethyl acetate, ethanol, and ether.	[1][2][3]
Refractive Index	1.5727 (estimate)	[1][2]

Spectroscopic Data

The structural features of 4-Bromobenzaldehyde have been extensively characterized using various spectroscopic techniques.

Table 2: Spectroscopic Data for 4-Bromobenzaldehyde

Technique	Key Data Points	References
^1H NMR	Signals corresponding to the aldehydic proton and aromatic protons.	[9] [10]
^{13}C NMR	Resonances for the carbonyl carbon and the aromatic carbons.	[11]
Infrared (IR) Spectroscopy	Characteristic absorption bands for the C=O stretch of the aldehyde and C-Br stretch.	[11] [12]
Mass Spectrometry (MS)	Molecular ion peaks (M^+ and $\text{M}+2$) characteristic of a bromine-containing compound.	[11] [13]

Crystal Structure

The crystalline form of 4-Bromobenzaldehyde has been determined to be a monoclinic system with the space group $\text{P2}_1/\text{c}$.[\[14\]](#) This planar molecular arrangement is stabilized in the crystal lattice by C-H \cdots O interactions.[\[14\]](#)

Table 3: Crystal Structure Data for 4-Bromobenzaldehyde

Parameter	Value	Reference
Crystal System	Monoclinic	[14]
Space Group	$\text{P2}_1/\text{c}$	[14]

Experimental Protocols

Detailed methodologies for the determination of key physical properties and for spectroscopic analysis are provided below.

Melting Point Determination

The melting point of 4-Bromobenzaldehyde is determined using the capillary method with a melting point apparatus.

Procedure:

- A small amount of finely powdered 4-Bromobenzaldehyde is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in the heating block of a melting point apparatus alongside a calibrated thermometer.
- The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid are recorded as the melting point range.^[2]^[3]

Boiling Point Determination

The boiling point at reduced pressure can be determined using a distillation apparatus.

Procedure:

- A small quantity of 4-Bromobenzaldehyde is placed in a distillation flask.
- The apparatus is connected to a vacuum source, and the pressure is lowered to the desired level (e.g., 31 hPa).
- The flask is heated gently.
- The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Solubility Determination

The solubility in various solvents is determined by the shake-flask method at a controlled temperature.

Procedure:

- An excess amount of solid 4-Bromobenzaldehyde is added to a known volume of the solvent in a sealed flask.
- The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove any undissolved solid.
- The concentration of 4-Bromobenzaldehyde in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, to quantify its solubility.

Spectroscopic Analysis

^1H and ^{13}C NMR Spectroscopy:

- A sample of 4-Bromobenzaldehyde is dissolved in an appropriate deuterated solvent (e.g., CDCl_3).
- The solution is placed in an NMR tube.
- The ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer. Typical running conditions for ^1H NMR involve a spectral width of around 3300 Hz and 128 transients.^[9]

Infrared (IR) Spectroscopy:

- A small amount of solid 4-Bromobenzaldehyde is placed on the crystal of an ATR-FTIR spectrometer.
- The IR spectrum is recorded over the range of $4000\text{--}400\text{ cm}^{-1}$. Alternatively, a KBr pellet of the sample can be prepared and analyzed.

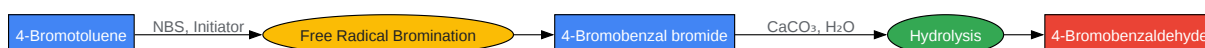
Mass Spectrometry:

- A dilute solution of 4-Bromobenzaldehyde is introduced into the mass spectrometer.

- The mass spectrum is obtained using electron ionization (EI). The presence of bromine is readily identified by the characteristic M^+ and $M+2$ isotopic pattern with a relative intensity ratio of approximately 1:1.

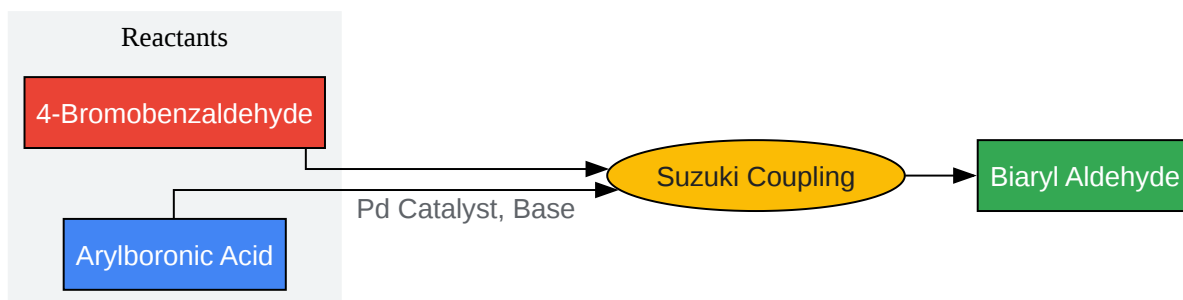
Synthetic Pathways and Logical Workflows

4-Bromobenzaldehyde is a key precursor in several important organic reactions, including its own synthesis and subsequent use in carbon-carbon bond-forming reactions.



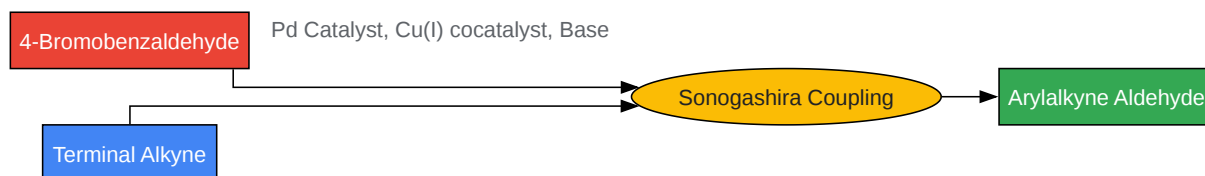
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Caption: A generalized workflow for the synthesis of 4-Bromobenzaldehyde from 4-bromotoluene.[11]



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Caption: Experimental workflow for a Suzuki coupling reaction using 4-Bromobenzaldehyde.



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Caption: Logical relationship in a Sonogashira coupling reaction involving 4-Bromobenzaldehyde.[11]

Safety and Handling

4-Bromobenzaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation.[1][5][6] It may also cause respiratory irritation and an allergic skin reaction.[5][6]

Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area or a fume hood.[15]

Table 4: GHS Hazard Information for 4-Bromobenzaldehyde

Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	4	H302: Harmful if swallowed
Skin corrosion/irritation	2	H315: Causes skin irritation
Serious eye damage/eye irritation	2A	H319: Causes serious eye irritation
Skin sensitization	1	H317: May cause an allergic skin reaction
Specific target organ toxicity — single exposure	3	H335: May cause respiratory irritation

This data is compiled from multiple sources and should be used for informational purposes. Always refer to the specific Safety Data Sheet (SDS) for the most current and detailed safety information.[15][16][17][18]

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